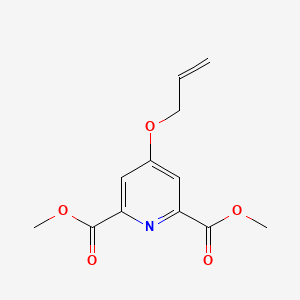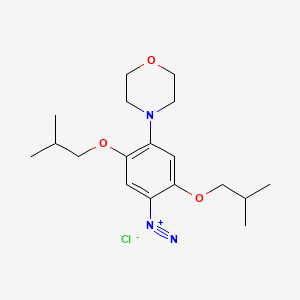
2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride is a diazonium salt compound. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. This specific compound features a benzenediazonium core substituted with 2-methylpropoxy and morpholinyl groups, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride typically involves the following steps:
Nitration: The starting material, 2,5-dimethoxybenzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amines using a reducing agent such as tin(II) chloride or iron powder in acidic conditions.
Diazotization: The resulting amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Substitution: The diazonium salt is then reacted with 2-methylpropyl alcohol and morpholine to introduce the 2-methylpropoxy and morpholinyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide in aqueous or alcoholic solutions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Reducing agents like sodium borohydride or stannous chloride in acidic conditions.
Major Products
Substitution: Aryl halides, aryl cyanides, or phenols.
Coupling: Azo compounds with vibrant colors.
Reduction: Arylamines.
科学研究应用
2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly azo dyes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride involves the formation of reactive intermediates such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
Similar Compounds
2,5-Dimethoxybenzenediazonium chloride: Lacks the 2-methylpropoxy and morpholinyl groups, leading to different reactivity and applications.
4-Morpholinylbenzenediazonium chloride: Contains only the morpholinyl group, affecting its chemical behavior.
2-Methylpropoxybenzenediazonium chloride: Contains only the 2-methylpropoxy group, influencing its reactivity.
Uniqueness
2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride is unique due to the presence of both 2-methylpropoxy and morpholinyl groups, which can enhance its reactivity and versatility in various chemical reactions and applications
属性
CAS 编号 |
50978-52-4 |
|---|---|
分子式 |
C18H28ClN3O3 |
分子量 |
369.9 g/mol |
IUPAC 名称 |
2,5-bis(2-methylpropoxy)-4-morpholin-4-ylbenzenediazonium;chloride |
InChI |
InChI=1S/C18H28N3O3.ClH/c1-13(2)11-23-17-10-16(21-5-7-22-8-6-21)18(9-15(17)20-19)24-12-14(3)4;/h9-10,13-14H,5-8,11-12H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
JPHMYKPWIRPHHK-UHFFFAOYSA-M |
规范 SMILES |
CC(C)COC1=CC(=C(C=C1[N+]#N)OCC(C)C)N2CCOCC2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


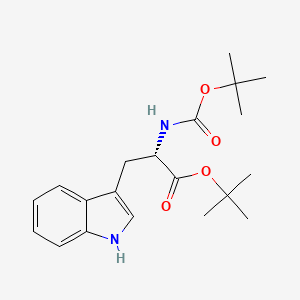
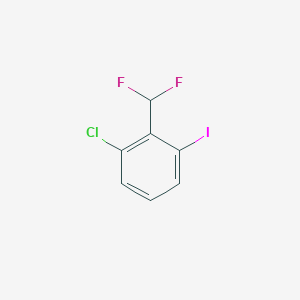
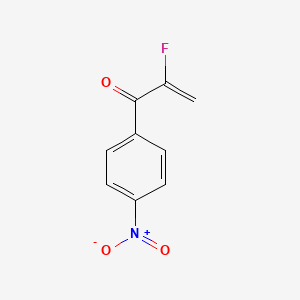
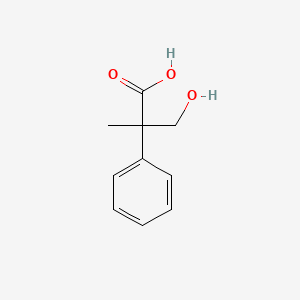
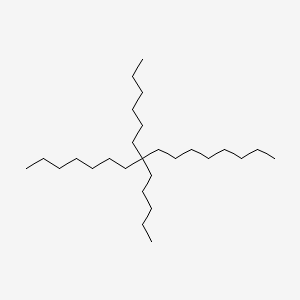
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)
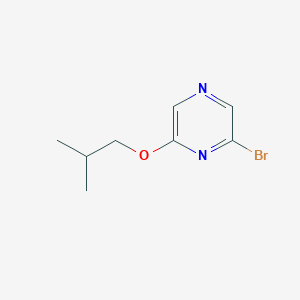


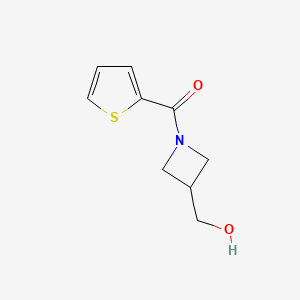
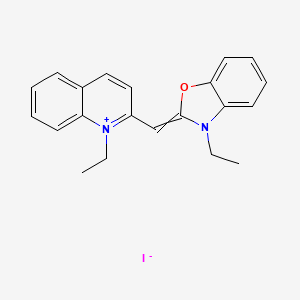
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
